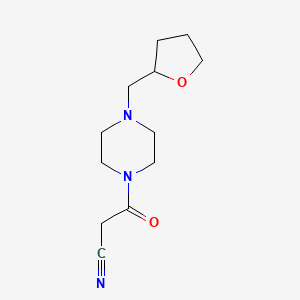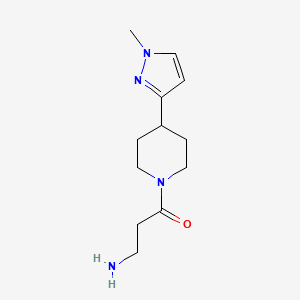
2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine is an organic compound that is composed of a pyrazine ring with a chlorine atom, a difluoromethoxymethyl group, and a pyrrolidin-1-yl group. It is a colorless solid that has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. This compound has a variety of interesting properties, such as a low melting point and a high boiling point.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a pivotal area of research due to the biological and pharmacological significance of heterocyclic compounds. The synthesis of novel heterocyclic compounds, including pyridines, pyrazines, and pyrroles, is a key area of investigation. For instance, reactions involving ethyl chloroacetate and hydrazine hydrate have been utilized to cyclize derivatives into various heterocyclic structures (Elneairy et al., 2006). Such synthetic methodologies may find relevance in the research and development of compounds similar to 2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine, facilitating the exploration of their chemical and biological properties.
Biological Activities of Heterocyclic Compounds
The investigation into the biological activities of heterocyclic compounds is another significant area of research. Compounds containing heterocyclic structures have been found to possess a wide range of biological activities, including antimicrobial, anticancer, and antimitotic properties. For example, the synthesis and evaluation of nicotinic acid hydrazide derivatives have revealed antimycobacterial activity, highlighting the potential therapeutic applications of heterocyclic compounds (R.V.Sidhaye et al., 2011). Such findings underscore the importance of developing new heterocyclic compounds, including those related to 2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine, for potential pharmaceutical applications.
properties
IUPAC Name |
2-chloro-3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3O/c1-17-5-7-4-10(12,13)6-16(7)9-8(11)14-2-3-15-9/h2-3,7H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQQOKVRYOEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2=NC=CN=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one](/img/structure/B1478748.png)
![1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478750.png)






